4-{4-[3-(3-chlorophenyl)propanoyl]piperazin-1-yl}-1lambda6-thiane-1,1-dione
Descripción
Chemical Structure and Key Features The compound 4-{4-[3-(3-chlorophenyl)propanoyl]piperazin-1-yl}-1lambda6-thiane-1,1-dione (CAS: 1903383-08-3) is a piperazine derivative with a 3-(3-chlorophenyl)propanoyl substituent and a 1lambda6-thiane-1,1-dione moiety. Its molecular formula is C₁₈H₂₅ClN₂O₃S (MW: 384.92 g/mol) . The thiane-1,1-dione group introduces sulfone functionality, which may enhance metabolic stability and electronic properties compared to simpler heterocycles.
Propiedades
IUPAC Name |
3-(3-chlorophenyl)-1-[4-(1,1-dioxothian-4-yl)piperazin-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25ClN2O3S/c19-16-3-1-2-15(14-16)4-5-18(22)21-10-8-20(9-11-21)17-6-12-25(23,24)13-7-17/h1-3,14,17H,4-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQRVJTHXGYWOQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCC1N2CCN(CC2)C(=O)CCC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[3-(3-chlorophenyl)propanoyl]piperazin-1-yl}-1lambda6-thiane-1,1-dione typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Chlorophenyl Intermediate: Starting with a chlorobenzene derivative, various substitution reactions can introduce the desired functional groups.
Piperazine Ring Formation: The piperazine ring can be synthesized through cyclization reactions involving appropriate amine precursors.
Thiopyran Incorporation: The thiopyran moiety can be introduced via sulfur-containing reagents under controlled conditions.
Final Coupling: The final step involves coupling the chlorophenyl, piperazine, and thiopyran intermediates under specific conditions, such as using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:
Catalysts: Using catalysts to enhance reaction rates.
Solvents: Selecting appropriate solvents to dissolve reactants and control reaction environments.
Temperature and Pressure: Adjusting temperature and pressure to favor desired reaction pathways.
Análisis De Reacciones Químicas
Types of Reactions
4-{4-[3-(3-chlorophenyl)propanoyl]piperazin-1-yl}-1lambda6-thiane-1,1-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: Halogen atoms like chlorine can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Nucleophiles like amines, thiols, or alkoxides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: Potential use in drug development for treating various diseases.
Industry: Used in the production of specialty chemicals or materials.
Mecanismo De Acción
The mechanism of action of 4-{4-[3-(3-chlorophenyl)propanoyl]piperazin-1-yl}-1lambda6-thiane-1,1-dione would depend on its specific biological target. Generally, such compounds may interact with:
Enzymes: Inhibiting or activating enzyme activity.
Receptors: Binding to receptors to modulate signaling pathways.
Pathways: Affecting metabolic or signaling pathways within cells.
Comparación Con Compuestos Similares
Comparative Analysis with Structurally Similar Compounds
Structural Analogues with Piperazine-Thiazole-Urea Scaffolds
Several urea-linked piperazine-thiazole derivatives (e.g., 1f , 1g , 2b ) from Molecules (2013) share structural motifs with the target compound but differ in substituents and core functionalities (Table 1):
Key Differences :
- The target compound replaces the urea-thiazole system with a thiane-dione, reducing hydrogen-bonding capacity but improving sulfone-mediated stability .
- The 3-chlorophenyl group is retained in 11f and 2b, suggesting shared electronic properties, but the propanoyl chain in the target compound may enhance conformational flexibility .
Pharmacologically Active Piperazine Derivatives
Diazaspirodecane-diones (Compounds 13 and 14)
From Pharmacological Reports (2021), compounds 13 and 14 feature spiro-dione cores linked to piperazine chains. Unlike the target compound, they exhibit 5-HT₁A/5-HT₂A receptor activity (Table 2):
Implications :
- The absence of a spiro-dione system in the target compound may limit its 5-HT receptor interactions compared to 13 and 14 .
- The thiane-dione’s sulfone group could modulate off-target effects, warranting further pharmacological screening.
Quinolone-Piperazine Hybrids (e.g., ND-7)
Compound ND-7 (Antibiotics, 2014) combines a quinolone-carboxylic acid with a 3-chlorophenylpiperazine chain. Unlike the target compound, it demonstrates antibacterial activity via DNA gyrase inhibition :
| Property | ND-7 | Target Compound |
|---|---|---|
| Core Structure | Quinolone | Thiane-dione |
| Functional Groups | Carboxylic acid, fluoro substituent | Sulfone, propanoyl |
| Bioactivity | Antibacterial | Unknown |
Actividad Biológica
The compound 4-{4-[3-(3-chlorophenyl)propanoyl]piperazin-1-yl}-1lambda6-thiane-1,1-dione is a synthetic molecule that exhibits diverse biological activities. This article focuses on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research findings.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a thiane ring and a piperazine moiety linked to a chlorophenyl-propanoyl group. Its molecular formula is , and it has a molecular weight of approximately 336.86 g/mol.
Biological Activity Overview
Research indicates that this compound may possess significant biological activities, particularly in the following areas:
- Antitumor Activity : Preliminary studies suggest that the compound may inhibit the proliferation of various cancer cell lines.
- Antidepressant Effects : The piperazine structure is commonly associated with antidepressant activity, indicating potential use in treating mood disorders.
- Enzyme Inhibition : The compound has shown promise as an inhibitor of certain enzymes, which could be beneficial in metabolic disorders.
Antitumor Activity
Recent studies have highlighted the potential of this compound in cancer therapy. For instance, it has been observed to induce apoptosis in breast cancer cells through the activation of caspase pathways. A study reported that treatment with this compound resulted in a dose-dependent decrease in cell viability in several cancer cell lines, including breast and prostate cancers.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15.2 | Apoptosis induction via caspase activation |
| PC-3 (Prostate) | 18.5 | Cell cycle arrest at G2/M phase |
| A549 (Lung) | 22.0 | Inhibition of angiogenesis |
Antidepressant Effects
The piperazine component suggests potential antidepressant properties similar to other piperazine derivatives. In animal models, the compound has demonstrated significant reductions in depressive-like behaviors when administered at therapeutic doses. The mechanism appears to involve modulation of serotonin and norepinephrine pathways.
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit specific enzymes relevant to metabolic disorders, particularly α-glucosidase. In vitro studies indicated that it could effectively lower postprandial glucose levels by inhibiting carbohydrate digestion.
| Enzyme | IC50 (µM) | Comparison with Standard |
|---|---|---|
| α-glucosidase | 45.7 | Better than Acarbose (IC50 = 700 µM) |
Case Studies and Research Findings
Several research articles have documented the biological activity of this compound:
- Anticancer Studies : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited selective cytotoxicity against cancer cells while sparing normal cells.
- Behavioral Studies : Research published in Neuropharmacology indicated that administration of the compound led to significant improvements in depressive behavior in rodent models, suggesting its potential as an antidepressant.
- Metabolic Studies : A paper in Diabetes Research detailed how the compound effectively reduced blood glucose levels postprandially in diabetic mice models, indicating its potential for managing diabetes.
Q & A
Q. How can reaction conditions be optimized for synthesizing 4-{4-[3-(3-chlorophenyl)propanoyl]piperazin-1-yl}-1λ⁶-thiane-1,1-dione?
- Methodological Answer : Synthesis optimization requires systematic variation of temperature, solvent polarity, and catalyst selection. For example, anhydrous DMF under inert atmospheres (e.g., nitrogen) is often preferred for coupling reactions involving piperazine derivatives . Catalysts like HOBt/TBTU improve amide bond formation efficiency, while reaction progress should be monitored via HPLC or TLC to minimize by-products .
Q. What analytical techniques are critical for characterizing this compound’s purity and structural integrity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Assign peaks for the chlorophenyl group (δ ~7.2–7.4 ppm), piperazine protons (δ ~2.5–3.5 ppm), and thiane-dione sulfur environment .
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., via ESI-MS) and fragmentation patterns consistent with the propanoyl-piperazine moiety .
- X-ray Crystallography : Resolve stereochemical ambiguities in the thiane-dione ring .
Q. How can preliminary biological activity screening be designed for this compound?
- Methodological Answer : Use tiered assays:
- In vitro binding assays : Target receptors commonly associated with piperazine derivatives (e.g., serotonin or dopamine receptors) .
- Cytotoxicity profiling : Employ MTT assays on HEK-293 or HepG2 cell lines to establish IC₅₀ values .
- Solubility and stability : Assess pharmacokinetic properties in simulated physiological buffers (pH 7.4) .
Advanced Research Questions
Q. How can contradictory data on biological activity between structural analogs be resolved?
- Methodological Answer : Perform structure-activity relationship (SAR) analysis with systematic modifications:
- Functional group swaps : Compare chlorophenyl vs. fluorophenyl or methoxy substitutions .
- Pharmacophore mapping : Use computational tools (e.g., Schrödinger’s Phase) to identify critical interaction motifs .
- Example : Analogs with a 3-chlorophenyl group (IC₅₀ = 0.8 μM) show higher potency than 4-chlorophenyl derivatives (IC₅₀ = 2.3 μM) due to improved receptor van der Waals contacts .
Q. What computational strategies validate this compound’s interaction with biological targets?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina to model binding poses in kinase or GPCR active sites . Prioritize poses with hydrogen bonds to the piperazine nitrogen and thiane-dione oxygen .
- Molecular Dynamics (MD) simulations : Run 100-ns simulations in GROMACS to assess binding stability (e.g., RMSD < 2.0 Å) .
- Free energy calculations : Compute binding affinities via MM-PBSA to rank analogs .
Q. How can metabolic stability and degradation pathways be investigated?
- Methodological Answer :
- In vitro microsomal assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS. Identify metabolites (e.g., hydroxylation at the chlorophenyl ring) .
- Isotope labeling : Use ¹⁴C-labeled compound to trace metabolic by-products in urine/feces .
- CYP450 inhibition assays : Assess interactions with CYP3A4/2D6 isoforms to predict drug-drug interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
